N-Boc-N-bis(PEG4-acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

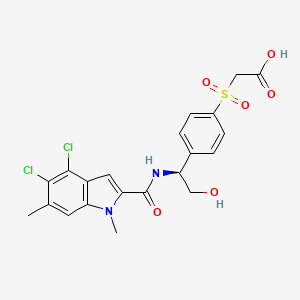

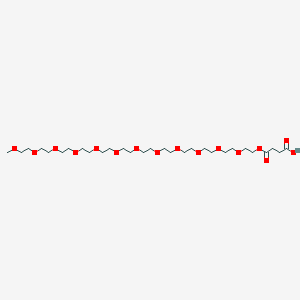

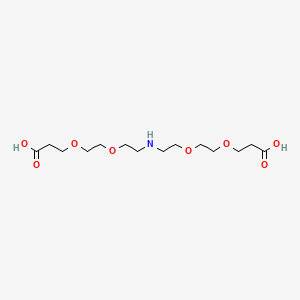

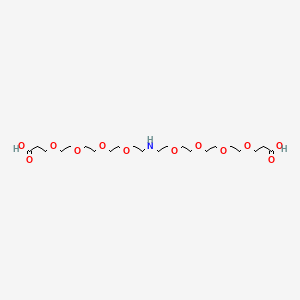

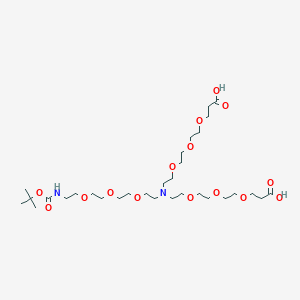

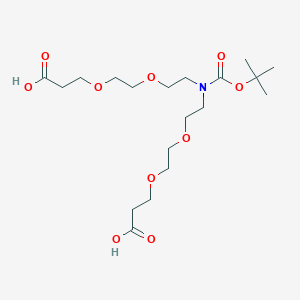

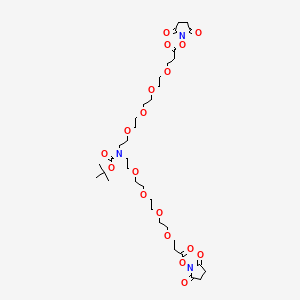

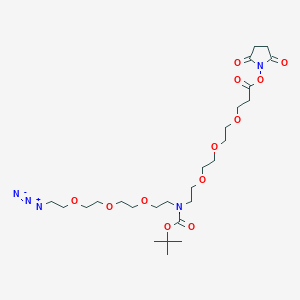

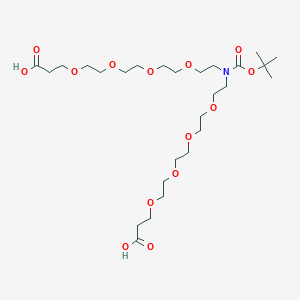

N-Boc-N-bis(PEG4-acid) is a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Boc-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The compound features a Boc-protected amino group and two terminal carboxylic acids. The protected amine can be deprotected under acidic conditions, while the terminal carboxylic acids can react with primary amino groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection and deprotection of functional groups, followed by purification steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-N-bis(PEG4-acid) primarily undergoes substitution reactions. The Boc-protected amino group can be deprotected under acidic conditions, and the terminal carboxylic acids can form amide bonds with primary amino groups .

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trifluoroacetic acid)

Amide Bond Formation: EDC or DCC as activators

Major Products Formed

The major products formed from these reactions are amide-linked compounds, which are essential in the synthesis of PROTAC molecules .

Wissenschaftliche Forschungsanwendungen

N-Boc-N-bis(PEG4-acid) is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, making them valuable tools in chemical biology, medicinal chemistry, and drug discovery. The compound’s ability to facilitate selective protein degradation has significant implications for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases .

Wirkmechanismus

N-Boc-N-bis(PEG4-acid) functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-N-bis(PEG3-acid)

- N-Boc-N-bis(PEG5-acid)

- N-Boc-N-bis(PEG6-acid)

Uniqueness

N-Boc-N-bis(PEG4-acid) is unique due to its specific polyethylene glycol chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This compound’s balance of hydrophilicity and hydrophobicity enhances its solubility and stability, making it a preferred choice for PROTAC synthesis .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51NO14/c1-27(2,3)42-26(33)28(6-10-36-14-18-40-22-20-38-16-12-34-8-4-24(29)30)7-11-37-15-19-41-23-21-39-17-13-35-9-5-25(31)32/h4-23H2,1-3H3,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLCISHEONZNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.